(3Z)-3-(phenylimino)-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-3-(PHENYLIMINO)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a phenyl group, a piperazine ring, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(PHENYLIMINO)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an indole derivative with a phenylhydrazine compound under acidic conditions to form the phenylimine intermediate. This intermediate is then reacted with a piperazine derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(PHENYLIMINO)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and piperazine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(3Z)-3-(PHENYLIMINO)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-3-(PHENYLIMINO)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Aminoantipyrine
Uniqueness
Compared to similar compounds, (3Z)-3-(PHENYLIMINO)-1-[(4-PHENYLPIPERAZIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its indole core, coupled with the phenyl and piperazine groups, provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
Molecular Formula |
C25H24N4O |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-phenylimino-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C25H24N4O/c30-25-24(26-20-9-3-1-4-10-20)22-13-7-8-14-23(22)29(25)19-27-15-17-28(18-16-27)21-11-5-2-6-12-21/h1-14H,15-19H2 |
InChI Key |
CXRREZDMSVJLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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